molecular formula C10H9ClO B3037899 5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one CAS No. 66248-97-3

5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B3037899
CAS RN: 66248-97-3
M. Wt: 180.63 g/mol
InChI Key: ZHPCICJTYBOCBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of chloropropionyl chloride, chlorobenzene, aluminum trichloride, and concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of similar compounds like “1H-Inden-1-one, 2,3-dihydro-” has been analyzed . The molecular weight is 132.1592 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the use of hydrogenation of indene . More research is needed to understand the specific reactions of “5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one”.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, “1H-Inden-1-one, 2,3-dihydro-” has a molecular weight of 132.1592 . More specific information about “5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one” was not available.

Scientific Research Applications

Synthesis and Industrial Applications

5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one is a key intermediate in the synthesis of the pesticide Indoxacarb. Jing (2012) introduced an improved method for its synthesis, emphasizing its relevance in pesticide production. The method involved the preparation of 3,4'-dichloropropiophenone, followed by reactions to form 5-chloro-2,3-dihydro-1H-inden-1-one, and finally obtaining 5-chloro-2,3-dihydro-1H-inden-1-one carboxylic acid methyl ester, a critical compound in industrial processes due to its efficiency and cost-effectiveness (Jing, 2012).

Novel Syntheses and Chemical Properties

Christl and Cohrs (2015) reported a new synthesis method of 2,3-dihydro-1,3-methano-1H-indene, using 5-chloro-3-methyl-2,3-dihydro-1H-inden-1-one as a starting material. This study contributed significantly to understanding the compound's nuclear magnetic resonance (NMR) spectra and its chemical behavior, particularly in cycloaddition reactions (Christl & Cohrs, 2015).

Biocatalytic Applications

In 2019, Zhang et al. demonstrated the biocatalytic potential of Bacillus cereus WZZ006 in synthesizing chiral intermediates of 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester. This study highlighted the enzymatic resolution's high efficiency and stereoselectivity, making it a promising approach for producing chiral intermediates in agricultural insecticides (Zhang et al., 2019).

Catalysis and Polymerization

Hu et al. (2022) explored the use of 2,3-dihydro-1H-inden-1-one derivatives, including 5-chloro-3-methyl-2,3-dihydro-1H-inden-1-one, in catalytic systems. Their research focused on [5+2-2] decarbonylative cycloaddition, revealing new insights into carbon-carbon bond cleavage and the synthesis of complex organic structures, which could have implications in materials science and catalysis (Hu et al., 2022).

Crystallographic Studies

Several studies have focused on the crystal structure and molecular geometry of compounds containing 5-chloro-3-methyl-2,3-dihydro-1H-inden-1-one. These studies have provided detailed insights into molecular interactions, crystal packing, and conformational aspects of such compounds, which are crucial for understanding their chemical and physical properties https://consensus.app/papers/synthesis-structures-studies-şahin/78b53fcc7d0555758c4a59a3684fafde/?utm_source=chatgpt; https://consensus.app/papers/methylene‐bridged-metallocenes-resconi/b0a03fce744759788274ea154aa19dbd/?utm_source=chatgpt" target="_blank">(Trilleras et al., 2005; Şahin et al., 2011; Resconi et al., 2006)

Safety and Hazards

Safety precautions for similar compounds include wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection . It should be stored in a closed container, away from heat, fire sources, and light .

properties

IUPAC Name

5-chloro-3-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-6-4-10(12)8-3-2-7(11)5-9(6)8/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPCICJTYBOCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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